molecular formula C17H19NO4 B1200901 Powelline CAS No. 7363-25-9

Powelline

Cat. No.: B1200901
CAS No.: 7363-25-9
M. Wt: 301.34 g/mol
InChI Key: VXTCKUJRGBGTEH-NCAQKEMTSA-N
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Description

Powelline is an organic compound with the molecular formula C17H19NO4. It is primarily used in research related to life sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Powelline involves several steps, including the use of polymer-supported periodate for oxidative coupling and polymer-supported base for other reactions . The synthetic route typically includes the following steps:

    Oxidative Coupling: Polymer-supported periodate is used to oxidize specific intermediates.

    Base-Mediated Reactions: Polymer-supported base (such as polymer-supported BEMP) is used to facilitate various reactions.

Industrial Production Methods

The use of bulk solutions, chromatography, and other purification techniques are common in the production process .

Chemical Reactions Analysis

Types of Reactions

Powelline undergoes several types of chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents to convert this compound into its oxidized forms.

    Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of this compound.

    Substitution: Various substitution reactions can occur, where functional groups in this compound are replaced with other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones, while reduction reactions may yield reduced forms of this compound.

Scientific Research Applications

Powelline has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Powelline involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully understood, it is known that this compound can interact with various enzymes and receptors, leading to its observed effects .

Comparison with Similar Compounds

Powelline can be compared with other similar compounds, such as Buphanidrine and Crinine These compounds share similar structural features and chemical properties but differ in their specific biological activities and applications

List of Similar Compounds

Properties

IUPAC Name

(1S,13R,15R)-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-15-11-8-18-5-4-17(3-2-10(19)6-14(17)18)12(11)7-13-16(15)22-9-21-13/h2-3,7,10,14,19H,4-6,8-9H2,1H3/t10-,14+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTCKUJRGBGTEH-NCAQKEMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CN3CCC4(C3CC(C=C4)O)C2=CC5=C1OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2CN3CC[C@@]4([C@H]3C[C@H](C=C4)O)C2=CC5=C1OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60994431
Record name 7-Methoxy-1,2-didehydrocrinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60994431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7363-25-9
Record name Powelline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7363-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Powelline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007363259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxy-1,2-didehydrocrinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60994431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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